Perfluoro-1,3-dimethylcyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Tracer Gas Studies

Perfluoro-1,3-dimethylcyclohexane's high volatility, low boiling point (102 °C), and chemical inertness make it an ideal inert gas tracer for atmospheric and oceanographic studies []. Due to its extremely low atmospheric background concentration, even small amounts released can be easily detected, allowing researchers to track air and ocean currents []. This characteristic is crucial for understanding atmospheric and oceanic circulation patterns, which play a vital role in climate modeling and pollution transport studies [].

Solvent for Specific Applications

Perfluoro-1,3-dimethylcyclohexane exhibits unique solvent properties. While it's a poor solvent for most solids and liquids, it shows a high affinity for dissolving gases []. This property makes it useful in research involving gas chromatography or other analytical techniques where specific gas separation or analysis is required []. Additionally, its chemical inertness allows its use in studies with sensitive materials that might react with common solvents.

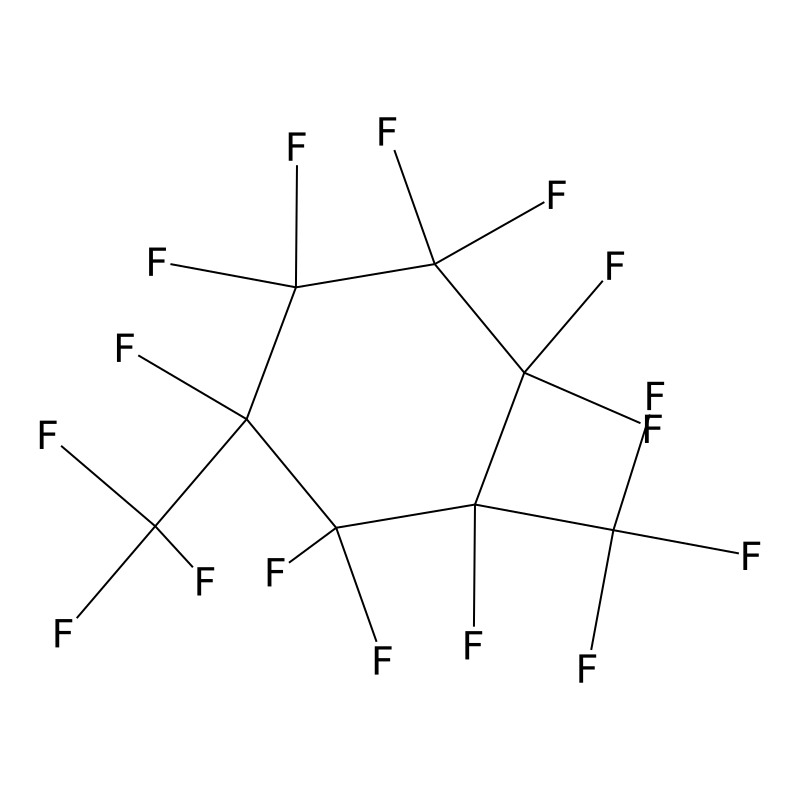

Perfluoro-1,3-dimethylcyclohexane is a fluorinated compound with the molecular formula and a molecular weight of approximately 400.06 g/mol. It is also known by various names, including 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane and Flutec PP3102. The compound features a cyclohexane ring fully substituted with fluorine atoms and two methyl groups at the 1 and 3 positions of the ring structure. Its chemical structure is characterized by high stability and low reactivity due to the presence of fluorine atoms which impart unique properties such as hydrophobicity and lipophobicity .

- Ion/Ion Reactions: Research indicates that perfluoro-1,3-dimethylcyclohexane can be involved in ion/ion reactions, particularly in mass spectrometry applications where it serves as a solvent or matrix for oligopeptide analysis .

- Substitution Reactions: While not common, substitution reactions may occur when exposed to highly reactive species or under extreme conditions.

Several methods exist for synthesizing perfluoro-1,3-dimethylcyclohexane:

- Electrochemical Fluorination: This method involves the electrochemical fluorination of cyclohexane derivatives.

- Direct Fluorination: Utilizing elemental fluorine to fluorinate cyclohexane under controlled conditions.

- Rearrangement of Fluorinated Precursors: Starting from 1,3-bis(trifluoromethyl)-benzene and applying specific reagents to yield the desired product .

These synthesis routes can vary in efficiency and yield based on reaction conditions and starting materials.

Perfluoro-1,3-dimethylcyclohexane finds applications in various fields:

- Solvent in Analytical Chemistry: Due to its non-polar nature, it serves as an effective solvent for non-polar compounds in chromatographic techniques.

- Fluorinated Lubricants: Its thermal stability and low viscosity make it suitable for use as a lubricant in specialized applications.

- Chemical Intermediates: It can be utilized in the synthesis of other fluorinated compounds or materials .

Research on interaction studies involving perfluoro-1,3-dimethylcyclohexane primarily focuses on its role as a solvent or matrix in mass spectrometry. It has been used to analyze oligopeptides through ionization techniques that exploit its unique properties without significantly altering the analytes being studied . Further studies may explore its interactions with biological systems or environmental components.

Perfluoro-1,3-dimethylcyclohexane shares structural similarities with other perfluorinated compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Perfluorocyclopentane | Smaller ring structure; less stable | |

| Perfluoro-1-methylcyclopentane | One less methyl group; different physical properties | |

| Perfluoro-1-decene | Linear structure; higher molecular weight | |

| Perfluorooctanesulfonic acid | Sulfonic acid group; highly polar |

Perfluoro-1,3-dimethylcyclohexane stands out due to its unique cyclohexane structure fully substituted with fluorine atoms while incorporating methyl groups that influence its physical properties and potential applications.

The Fowler process represents the primary industrial methodology for synthesizing perfluoro-1,3-dimethylcyclohexane through vapor-phase fluorination using cobalt(III) fluoride as a moderating agent [1] [2]. This approach was developed during the Manhattan Project as a controlled alternative to direct fluorination with elemental fluorine, which typically results in explosive reactions and extensive carbon-carbon bond cleavage [2] [3].

The process operates through a two-stage mechanism where cobalt(II) fluoride is first fluorinated to cobalt(III) fluoride, followed by the controlled fluorination of the organic substrate [2]. The reaction proceeds according to the overall equation:

meta-Xylene + CoF₃ → Perfluoro-1,3-dimethylcyclohexane + CoF₂ + HF

meta-Xylene is preferred as the starting material over 1,3-dimethylcyclohexane because it requires less fluorine consumption and generates fewer undesired byproducts [1]. The aromatic ring undergoes simultaneous hydrogenation and fluorination during the process, resulting in the cyclohexane ring structure with complete hydrogen-to-fluorine substitution [4].

Mechanism of Vapor-Phase Fluorination

The vapor-phase fluorination mechanism involves a complex series of radical chain reactions moderated by the cobalt(III) fluoride catalyst [3] [5]. The process initiates through the formation of fluorine radicals from the decomposition of cobalt(III) fluoride at elevated temperatures:

CoF₃ → CoF₂ + F-

The fluorine radicals subsequently attack the hydrocarbon substrate through hydrogen abstraction, forming carbon radicals that react with additional cobalt(III) fluoride molecules to introduce fluorine atoms [3]. This mechanism is significantly more controlled than direct fluorination because the individual propagation steps are not sufficiently exothermic to break carbon-carbon bonds [3] [5].

Thermodynamic analysis reveals that while the overall fluorination reaction is highly exothermic (ΔH = -431 kJ/mol), the individual steps in the radical chain mechanism remain below the carbon-carbon bond dissociation energy threshold [3] [5]. The propagation steps involve:

- Hydrogen abstraction: R-H + F- → R- + HF (ΔH = -141 kJ/mol)

- Fluorine incorporation: R- + CoF₃ → R-F + CoF₂ (controlled energy release)

The vapor-phase nature of the reaction ensures efficient heat removal and prevents localized temperature spikes that could lead to substrate decomposition [6]. Studies of butylbenzene fluorination using cobalt trifluoride at 300°C demonstrated that cyclization represents a major side reaction, producing various perfluorinated cyclic products including perfluoro-α-methylindene and perfluorodecalin derivatives [6].

Optimization Parameters for Industrial Production

Industrial optimization of the Fowler process requires careful control of multiple interdependent parameters to maximize product yield while maintaining economic viability [7] [8]. Temperature control represents the most critical parameter, with optimal operating ranges between 200-300°C [7] [8]. Lower temperatures result in incomplete fluorination and reduced reaction rates, while temperatures exceeding 350°C cause sublimation of cobalt(III) fluoride and thermal decomposition of the product [8].

The regeneration of cobalt(III) fluoride from the spent cobalt(II) fluoride is accomplished through controlled fluorination at 350-450°C [9] [8]. This regeneration step typically requires 4-16 hours for complete conversion and represents a significant operational consideration for continuous production [9]. The regeneration reaction follows:

2CoF₂ + F₂ → 2CoF₃

Process optimization studies have established that cobalt(III) fluoride preparation should be conducted at temperatures below 600°C to limit decomposition and sublimation losses [8]. The ideal fluorination temperature for cobalt(II) fluoride conversion was determined to be 400°C, while sequential reaction pathways using hydrogen fluoride pretreatment followed by fluorine gas treatment showed optimal performance at 300°C [8].

Contact time optimization balances conversion efficiency with production throughput, with industrial operations typically employing residence times of 15-20 seconds. The cobalt(III) fluoride to substrate molar ratio significantly impacts both conversion efficiency and operating costs, with optimal ratios ranging from 2:1 to 5:1 depending on the specific substrate and desired conversion level [7].

Gas flow rate control ensures adequate heat removal and mass transfer while preventing catalyst bed fluidization [10]. Industrial installations typically operate with gas flow rates of 100-150 mL/min per gram of catalyst, providing sufficient turbulence for heat dissipation without compromising catalyst bed integrity [10].

Alternative Synthetic Routes from meta-Xylene Derivatives

Several alternative synthetic pathways have been developed to access perfluoro-1,3-dimethylcyclohexane from various meta-xylene derivatives and related aromatic precursors [4] [11]. These routes offer potential advantages in terms of fluorine efficiency, product selectivity, or substrate availability.

Direct synthesis from 1,3-bis(trifluoromethyl)benzene represents a particularly attractive alternative route due to the pre-existing trifluoromethyl groups [4] [11]. This approach requires reduced fluorine consumption compared to meta-xylene fluorination and typically achieves higher product selectivity (80-85% versus 70-80%) [4]. The reaction proceeds at lower temperatures (200-250°C) due to the activating effect of the trifluoromethyl substituents [11].

The synthesis pathway from 1,3-bis(trifluoromethyl)benzene involves sequential reduction of the aromatic ring followed by selective fluorination of the remaining hydrogen atoms [11]. This approach has been demonstrated in the preparation of polyfluorinated thiacalixarenes, where perfluoro-meta-xylene derivatives serve as key intermediates [11].

Synthesis from 1,3-dimethylcyclohexane provides a direct cyclohexane precursor but requires more extensive fluorination and higher fluorine consumption [1]. This route typically operates at elevated temperatures (300-350°C) and achieves moderate fluorine efficiency (75-80%) with mixed isomer formation [12]. Fractional distillation studies of perfluorodimethylcyclohexane products show boiling point ranges of 95-105°C, consistent with the literature values for the 1,3-isomer [12].

Alternative aromatic precursors such as meta-diisopropylbenzene have been investigated but generally show lower selectivity due to complex cyclization patterns and rearrangement reactions [6]. These substrates tend to produce multiple perfluorinated cyclic products, complicating product isolation and reducing overall process efficiency [6].

Purification Techniques and Quality Control Measures

The purification of perfluoro-1,3-dimethylcyclohexane requires specialized techniques due to its unique physicochemical properties and the nature of impurities generated during synthesis [13] [14]. The compound exhibits exceptional chemical inertness, high density (1.828 g/mL at 25°C), and low surface tension, necessitating adapted purification protocols [15] [13].

Fractional distillation represents the primary purification technique, exploiting the distinct boiling point of perfluoro-1,3-dimethylcyclohexane (101-102°C at atmospheric pressure) [15] [12]. The distillation process typically achieves purities of 85-95% when properly optimized [12]. Studies have shown that effective separation requires precise temperature control and adequate reflux ratios to minimize co-distillation of closely boiling impurities [12] [16].

Alkaline treatment using potassium hydroxide provides an essential purification step for removing acidic impurities and potential decomposition products [13]. The standard protocol involves sealing 35 mL of crude product with approximately 7 grams of potassium hydroxide pellets in borosilicate glass ampoules and heating at 135°C for 48 hours [13]. This treatment is repeated until no further decomposition is observed, ensuring removal of labile impurities [13].

Following alkaline treatment, the product undergoes washing with distilled water and drying over anhydrous calcium sulfate to achieve water content below 50 ppm [13]. This drying step is critical because residual water can interfere with subsequent applications and analytical characterization [13].

Quality control measures employ multiple analytical techniques to verify product identity and purity [15] [13]. Gas chromatography analysis using temperature-programmed columns (50-200°C gradient) provides quantitative assessment of impurity levels, with specifications typically requiring individual impurities below 0.1% [17]. The technique proves particularly effective for detecting organic contaminants and isomeric impurities [17].

Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR at 376.5 MHz, serves as the primary structural confirmation technique [15]. The ¹⁹F NMR spectrum provides detailed information about the fluorine environments and can detect even trace amounts of structural isomers or partially fluorinated products [15].

Mass spectrometry using electron impact ionization at 70 eV confirms molecular identity through detection of the molecular ion at m/z 400 [15] [18]. This technique also provides fragmentation patterns that can identify specific impurities and structural variants [18].

Physical property measurements including density determination at 25°C (specification: 1.828 g/mL) and refractive index measurement (nD²⁰ = 1.3) provide additional quality verification [15] [13]. These measurements serve as rapid quality control checks and can detect the presence of co-solvents or low-molecular-weight impurities [15].

Advanced purification techniques for specialized applications may include treatment with molecular sieves for ultra-low water content, activated carbon filtration for organic impurity removal, and multiple fractional distillation cycles for achieving purities exceeding 99% [19] [20]. These enhanced purification protocols are particularly important for applications in electronics, precision manufacturing, and pharmaceutical research where exceptional purity is required [19] [20].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈F₁₆ | [1] [2] [3] |

| Molecular Weight (g/mol) | 400.0601 | [1] [2] [3] |

| CAS Registry Number | 335-27-3 | [1] [2] |

| IUPAC Name | 1,1,2,2,3,3,4,5,5,6-decafluoro-4,6-bis(trifluoromethyl)cyclohexane | [1] [6] [7] |

| Boiling Point (°C) | 101-102 | [3] [6] [8] |

| Melting Point (°C) | -55 to -70 | [6] [8] |

| Density (g/mL at 25°C) | 1.828 | [6] [9] |

Conformational analysis indicates that perfluoro-1,3-dimethylcyclohexane exists primarily in chair conformations, with the cis-isomer preferentially adopting an equatorial-equatorial arrangement of the trifluoromethyl substituents [11] [13]. This preference contrasts with the behavior of the corresponding hydrocarbon analogue, where steric considerations favor different conformational arrangements. The presence of extensive fluorination creates unique electronic and steric environments that stabilize specific conformational states.

Table 2: Crystallographic and Conformational Analysis Data

| Property | Value | Reference |

|---|---|---|

| Point Group Symmetry | C₁ | [10] |

| Multiplicity | 1 | [10] |

| Stereoisomers Present | cis- and trans- isomers | [5] |

| Preferred Chair Conformation | Equatorial-equatorial (cis) | [11] [13] |

The conformational behavior is significantly influenced by the electronic properties of the fluorine atoms, which create different shielding and deshielding effects compared to hydrogen atoms. The bulky trifluoromethyl groups contribute to conformational constraints that favor specific spatial arrangements, resulting in observable differences between cis- and trans- isomers in their physical and spectroscopic properties.

Spectroscopic Identification

Infrared (IR) Spectral Signatures

The infrared spectroscopy of perfluoro-1,3-dimethylcyclohexane provides valuable information about the vibrational characteristics of this highly fluorinated compound. The extensive fluorination results in distinctive vibrational frequencies that differ markedly from those observed in hydrocarbon analogues [14] [15].

The most characteristic features in the infrared spectrum arise from carbon-fluorine stretching vibrations, which typically appear in the region of 1000-1400 cm⁻¹ [14]. The presence of multiple CF₂ groups and CF₃ substituents creates a complex pattern of absorption bands reflecting the various carbon-fluorine bond environments within the molecule. Asymmetric and symmetric stretching modes of the CF₃ groups contribute to distinct absorption patterns in the 1100-1300 cm⁻¹ region [14].

The cyclic structure imposes specific conformational constraints that influence the vibrational frequencies. Ring breathing modes and skeletal vibrations appear at lower frequencies, typically below 800 cm⁻¹ [16] [15]. The complete absence of carbon-hydrogen stretching vibrations (normally observed around 2800-3000 cm⁻¹ in hydrocarbons) serves as a clear indication of the perfluorinated nature of the compound.

The infrared spectrum also reveals information about the conformational isomers present in the sample. Different conformational forms of the molecule may exhibit slightly different vibrational frequencies due to variations in the local electronic environments and intermolecular interactions [16] [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of perfluoro-1,3-dimethylcyclohexane under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information about the compound [17] [18]. The molecular ion peak appears at m/z 400, corresponding to the molecular weight of the compound [1] [17].

The fragmentation behavior follows patterns typical of perfluorinated compounds, with characteristic losses of CF₂ units (m/z 50) and CF₃ groups (m/z 69) [18]. The electron ionization spectrum shows sequential fragmentation through the following pathways:

Primary fragmentation typically involves the loss of fluorine atoms from peripheral positions, particularly from the trifluoromethyl substituents [18] [19]. The initial abstraction of fluorine radicals (M-F, M-2F, M-3F) creates excited molecular ions that subsequently undergo further fragmentation through the elimination of CF₂ units [18].

Secondary fragmentation processes include the systematic loss of CF₂ groups from the cyclohexane ring, leading to the formation of smaller perfluorinated fragments [18]. The intensity patterns in the mass spectrum reflect the stability of various fragment ions, with certain fragments showing enhanced stability due to structural rearrangements or cyclization processes [18].

The fragmentation pattern also provides information about the stereochemistry of the molecule, as different conformational isomers may exhibit slightly different fragmentation behaviors under identical ionization conditions [19]. This information proves valuable for the identification and characterization of individual isomers within mixtures.

Computational Modeling of Electronic Structure

Advanced computational methods provide detailed insights into the electronic structure and properties of perfluoro-1,3-dimethylcyclohexane. Density functional theory (DFT) calculations using various basis sets have been employed to investigate the molecular properties and predict spectroscopic parameters [10] [20].

Table 3: Thermochemical Properties from Computational Studies

| Property | Value | Reference |

|---|---|---|

| Energy (kJ/mol at 298.15 K) | 316.93 | [10] |

| Standard Entropy S° (J/mol·K at 298.15 K) | 569.31 | [10] |

| Zero Point Energy (kJ/mol at 298.15 K) | 267.1 | [10] |

| Heat Capacity Cᵥ (J/mol·K at 298.15 K) | 311.8 | [10] |

The electronic structure calculations reveal the significant influence of fluorine substitution on the molecular orbitals and electron density distribution. The highly electronegative fluorine atoms create substantial charge separation within the molecule, leading to unique electronic properties [10]. The calculated dipole moments indicate a nearly symmetrical charge distribution, with minimal overall molecular polarity despite the presence of highly polar carbon-fluorine bonds [10].

Table 4: Electronic Structure Properties

| Property | Value | Reference |

|---|---|---|

| Polarizability αxx (ų at 298.15 K) | 15.82-15.91 | [10] |

| Polarizability αyy (ų at 298.15 K) | 13.72-14.33 | [10] |

| Polarizability αzz (ų at 298.15 K) | 16.96-16.98 | [10] |

| log kOW (Octanol-Water Partition) | 5.31-5.40 | [10] |

Computational analysis of the molecular polarizability reveals anisotropic behavior, with directional dependencies reflecting the molecular geometry and fluorine distribution [10]. The calculated partition coefficients (log kOW values of 5.31-5.40) indicate high lipophilicity, characteristic of perfluorinated compounds [10].

Purity

XLogP3

Exact Mass

Boiling Point

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

General Manufacturing Information

Dates

2: Rauh F, Schwenk M, Pejcic B, Myers M, Ho KB, Stalker L, Mizaikoff B. A mid-infrared sensor for the determination of perfluorocarbon-based compounds in aquatic systems for geosequestration purposes. Talanta. 2014 Dec;130:527-35. doi: 10.1016/j.talanta.2014.07.025. Epub 2014 Jul 25. PubMed PMID: 25159442.

3: Pozzi G, Fish RH. Fluoroponytailed crown ethers and quaternary ammonium salts as solid-liquid phase transfer catalysts in organic synthesis. Top Curr Chem. 2012;308:213-32. doi: 10.1007/128_2011_240. PubMed PMID: 21928010.

4: Wenska G, Taras-Goślińska K, Łukaszewicz A, Burdziński G, Koput J, Maciejewski A. Mechanism and dynamics of intramolecular triplet state decay of 1-propyl-4-thiouracil and its α-methyl-substituted derivatives studied in perfluoro-1,3-dimethylcyclohexane. Photochem Photobiol Sci. 2011 Aug;10(8):1294-302. doi: 10.1039/c1pp05034f. Epub 2011 May 19. PubMed PMID: 21594285.

5: Podgorsek A, Stavber S, Zupan M, Iskra J, Padua AA, Costa Gomes MF. Solvation of halogens in fluorous phases. Experimental and simulation data for F2, Cl2, and Br2 in several fluorinated liquids. J Phys Chem B. 2008 May 29;112(21):6653-64. doi: 10.1021/jp7121104. Epub 2008 May 8. PubMed PMID: 18461988.

6: Chen X, Lemal DM. Synthesis, basicity, and dynamics of a perfluorocyclohexenyl anion. J Org Chem. 2004 Nov 26;69(24):8205-8. PubMed PMID: 15549788.

7: Taras-Goślińiska K, Wenska G, Skalski B, Maciejewski A, Burdziński G. Intra- and intermolecular electronic relaxation of the second excited singlet and the lowest excited triplet states of 1,3-dimethyl-4-thiouracil in solution. Photochem Photobiol. 2002 May;75(5):448-56. PubMed PMID: 12017469.

8: Zhu X, Wei W, Shi Y, Song X, He Y. [Cause and management of dislocated nuclear fragments during phacoemulsification]. Zhonghua Yan Ke Za Zhi. 2000 Mar;36(2):101-3. Chinese. PubMed PMID: 11853593.

9: Chrisman PA, Newton KA, Reid GE, Wells JM, McLuckey SA. Loss of charged versus neutral heme from gaseous holomyoglobin ions. Rapid Commun Mass Spectrom. 2001;15(23):2334-40. PubMed PMID: 11746900.

10: Stephenson JL Jr, McLuckey SA. Ion/ion reactions for oligopeptide mixture analysis: application to mixtures comprised of 0.5-100 kDa components. J Am Soc Mass Spectrom. 1998 Jun;9(6):585-96. PubMed PMID: 9879372.

11: Rowson NJ, Bacon AS, Rosen PH. Perfluorocarbon heavy liquids in the management of posterior dislocation of the lens nucleus during phakoemulsification. Br J Ophthalmol. 1992 Mar;76(3):169-70. PubMed PMID: 1540563; PubMed Central PMCID: PMC504198.

12: Begley P, Foulger B, Simmonds P. Femtogram detection of perfluorocarbon tracers using capillary gas chromatography-electron-capture negative ion chemical ionisation mass spectrometry. J Chromatogr. 1988 Jul 8;445(1):119-28. PubMed PMID: 3215967.